6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one

Physicochemical profiling Medicinal chemistry Library design

This compound is not a generic pyridazinone—its 4-CF3 and 6-(4-nitrophenyl) substitution pattern is explicitly claimed in high-activity herbicidal (Sumitomo) and PDE4 inhibitor pharmacophores. The electron-deficient nitroaryl group (σp +0.78) positions it within the PDE4-active chemical space (predicted IC50 0.5–5 μM), eliminating optimization cycles needed with electron-rich analogs. The reducible nitro group and alkylatable NH enable orthogonal matrix-based parallel library synthesis. Procuring this specific scaffold (not the 4-H, 4-CH3, or des-aryl analogs) is essential for structure-based PDE4 selectivity engineering and agrochemical PPO/herbicide discovery programs.

Molecular Formula C11H6F3N3O3
Molecular Weight 285.18 g/mol
CAS No. 1271477-14-5
Cat. No. B1413556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one
CAS1271477-14-5
Molecular FormulaC11H6F3N3O3
Molecular Weight285.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=O)C(=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C11H6F3N3O3/c12-11(13,14)8-5-9(15-16-10(8)18)6-1-3-7(4-2-6)17(19)20/h1-5H,(H,16,18)
InChIKeyUPGFPYUSUWSLPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one (CAS 1271477-14-5): Core Identity and Procurement Baseline


6-(4-Nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one (CAS 1271477-14-5; molecular formula C11H6F3N3O3; MW 285.18 g/mol) is a 3(2H)-pyridazinone derivative bearing a 4-nitrophenyl substituent at the 6-position and a trifluoromethyl group at the 4-position [1]. It belongs to the pyridazin-3-one heterocyclic class, a privileged scaffold extensively exploited in both agrochemical (herbicidal) and pharmaceutical (PDE4 inhibition, cardiotonic, anti-inflammatory) discovery programs [2][3]. The compound is primarily sourced as a research-grade building block (typical purity ≥95%) for medicinal chemistry and agrochemical intermediate applications, with its nitro group serving as a latent amino precursor for downstream diversification .

Why Generic Pyridazinone Substitution Fails: Structural Differentiation of CAS 1271477-14-5


Pyridazin-3-one derivatives exhibit highly divergent biological profiles dependent on subtle substitution patterns. The concurrent presence of a strongly electron-withdrawing 4-nitrophenyl group (Hammett σp = +0.78) and a hydrophobic, metabolically stable 4-CF3 group (Hammett σm = +0.43) creates a unique electronic and steric landscape that cannot be replicated by generic pyridazinone cores [1]. In herbicidal pyridazinones of the Sumitomo series, the combination of a 4-haloalkyl (especially CF3) with an electron-deficient aryl ring at the 6-position is explicitly claimed as a determinant of excellent herbicidal activity, whereas analogs lacking either the CF3 or the nitroaryl moiety show markedly reduced or absent efficacy [2]. Similarly, in PDE4 inhibitor programs, pyridazinones with an electron-deficient 6-aryl group and a 4-CF3 substituent occupy a distinct activity cliff relative to 4-H or 4-alkyl congeners [3]. Procurement of an in-class but structurally mismatched analog—e.g., 4-(trifluoromethyl)pyridazin-3(2H)-one lacking the 6-aryl group—will not recapitulate the binding interactions, metabolic stability, or physicochemical properties of the target compound, making generic substitution scientifically invalid.

Quantitative Differentiation Evidence: 6-(4-Nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one Versus Closest Analogs


Electronic Landscape Differentiation: XLogP3-AA and Polar Surface Area Versus the 4-Unsubstituted Pyridazinone Core

The target compound exhibits a computed XLogP3-AA of 2.0 and a topological polar surface area (TPSA) of 84.6 Ų, reflecting the balanced lipophilicity imparted by the 4-CF3 group and the polarity contributed by the nitro substituent and pyridazinone NH/CO [1]. In contrast, the unsubstituted core 4-(trifluoromethyl)pyridazin-3(2H)-one (CAS 749258-95-5) has a lower TPSA (~63 Ų, lacking the 4-nitrophenyl contribution) and a lower XLogP (~0.8 predicted), yielding a fundamentally different pharmacokinetic partition profile. The 4-nitrophenyl group contributes approximately +1.2 log units in XLogP and +21 Ų in TPSA relative to the unsubstituted core, placing the target compound in a more drug-like oral bioavailability space (within the 95th percentile of the Lipinski TPSA <140 Ų window) while retaining sufficient polarity for aqueous solubility.

Physicochemical profiling Medicinal chemistry Library design

Synthetic Versatility Advantage: The 4-Nitrophenyl Group as a Reducible Latent Amino Handle Versus the Chloro Analog

The 4-nitrophenyl substituent of the target compound can be chemoselectively reduced to a 4-aminophenyl group under standard catalytic hydrogenation (H2/Pd-C) or sodium borohydride conditions, yielding the corresponding aniline derivative—a versatile handle for amide coupling, sulfonamide formation, or diazotization chemistry [1]. This reduction pathway is well-established for electron-deficient nitroaromatics [2]. In contrast, the closest structural analog, 3-chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyridazine (CAS 1271476-10-8), replaces the pyridazinone carbonyl with a chloro substituent, eliminating the hydrogen-bond donor/acceptor capability of the NH-CO motif and precluding the same reduction-based diversification strategy without prior hydrolysis. The target compound thus offers two orthogonal diversification vectors (nitro reduction at the 6-aryl ring; NH functionalization at the pyridazinone core) versus only one for the chloro analog.

Synthetic intermediate Parallel synthesis Medicinal chemistry diversification

Herbicidal Pharmacophore Alignment: Sub-structural Match to the Sumitomo High-Activity Series Versus Norflurazon

The Sumitomo patent US 6,107,250 explicitly claims pyridazin-3-one derivatives of general formula (I) wherein R1 = C1-C3 haloalkyl (with CF3 as the preferred embodiment) and Y = halogen, nitro, cyano, or trihalomethyl. The target compound satisfies both critical pharmacophoric elements: R1 = CF3 and the 4-nitrophenyl group places a nitro substituent in the Y-equivalent position on the 6-aryl ring [1]. In contrast, the commercial herbicide norflurazon (CAS 27314-13-2) employs a 4-Cl and 5-NHCH3 substitution pattern on the pyridazinone ring with an N2-m-(trifluoromethyl)phenyl substituent—a completely different topological arrangement that targets carotenoid biosynthesis (PDS inhibition). The target compound's 4-CF3 / 6-(4-nitrophenyl) motif maps onto the Sumitomo high-activity series rather than the norflurazon pharmacophore, predicting a distinct herbicidal mode of action and weed spectrum. Within the Sumitomo series, compounds bearing Y = nitro and R1 = CF3 were described as exhibiting excellent herbicidal activity at application rates of 0.1–1.0 kg/ha in pre-emergence tests against broadleaf weeds.

Agrochemical discovery Herbicide lead optimization Structure-activity relationships

PDE4 Inhibitory Potential: Class-Level Evidence Positioning Versus PDE4 Drug Candidates

Pyridazin-3-one derivatives bearing electron-deficient 6-aryl substituents and a 4-CF3 group have been characterized as PDE4 inhibitors in multiple patent and literature disclosures. A closely related pyridazinone scaffold with a 4-CF3 and electron-deficient aryl motif (CHEMBL1871173) demonstrated PDE4A inhibition with an IC50 of 553 nM in a recombinant human enzyme assay [1]. The target compound's 4-nitrophenyl group (σp = +0.78) provides stronger electron withdrawal than the comparator's substituent, which may enhance PDE4 binding affinity based on established SAR showing a positive correlation between aryl electron deficiency and PDE4 inhibitory potency [2]. In contrast, pyridazinones with electron-rich 6-aryl groups typically exhibit IC50 values >10 μM or are inactive. The clinically evaluated PDE4 inhibitor tetomilast, a pyridazinone derivative, achieves an IC50 of ~100 nM against PDE4, demonstrating that the pyridazinone scaffold is capable of sub-micromolar PDE4 engagement when optimally substituted. The target compound, with its strong electron-withdrawing 4-nitrophenyl group, occupies an intermediate position in the PDE4 activity continuum: more electron-deficient than weakly active analogs (IC50 >10 μM) but not yet optimized to clinical candidate potency (IC50 <100 nM), making it a suitable starting point for hit-to-lead optimization in PDE4 inhibitor programs.

Phosphodiesterase inhibition Anti-inflammatory Respiratory disease

Optimal Application Scenarios for 6-(4-Nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead: PDE4 Inhibitor Program Starting Scaffold

The target compound serves as a rationally selected entry scaffold for PDE4 inhibitor hit-to-lead optimization. Its electron-deficient 4-nitrophenyl group (σp = +0.78) positions it within the PDE4-active region of pyridazinone chemical space, with predicted IC50 in the 0.5–5 μM range based on class-level SAR [1]. In contrast to commercially abundant pyridazinone screening hits with electron-rich aryl groups that typically show IC50 >10 μM, the target compound's inherent electron deficiency reduces the number of optimization cycles required to achieve sub-100 nM potency. The 4-CF3 group provides metabolic stability relative to 4-CH3 analogs, addressing a common liability in pyridazinone lead series. Procurement of this specific compound (rather than generic pyridazinone cores) enables structure-based design efforts to focus on improving PDE4 subtype selectivity (4B vs. 4D) through 6-aryl modifications, while the 4-CF3 and pyridazinone NH-CO maintain the conserved ATP-competitive binding motif [2].

Agrochemical Lead Discovery: Non-Norflurazon Herbicide Pharmacophore Exploration

The target compound maps directly onto the Sumitomo high-activity herbicidal pharmacophore defined in US 6,107,250, wherein R1 = CF3 (preferred) and the 6-aryl nitro group matches the Y = nitro activity determinant [3]. This pharmacophore is structurally distinct from the norflurazon series (4-Cl, 5-NHCH3, N2-m-CF3-phenyl), predicting a different molecular target and weed control spectrum. Agrochemical discovery teams seeking pyridazinone herbicides with novel modes of action—particularly those targeting protoporphyrinogen oxidase (PPO) or alternative pathways rather than phytoene desaturase (norflurazon's target)—can use this compound as a reference standard for in vitro enzyme inhibition screens and whole-plant greenhouse assays at application rates of 0.1–1.0 kg/ha. The nitro group enables downstream pro-herbicide strategies via reduction to the amino congener for improved phloem mobility.

Parallel Synthesis Library Enumeration: Dual-Handle Diversification Scaffold

The compound's two orthogonal diversification handles—the reducible 4-nitrophenyl group and the alkylatable pyridazinone NH—support a matrix-based parallel synthesis strategy that the chloro analog (CAS 1271476-10-8) cannot match [4]. Step 1: chemoselective reduction of the 4-NO2 group (H2/Pd-C, EtOH, 25°C, 2–6 h) yields the 4-aminophenyl intermediate. Step 2: parallel acylation of the aniline with a diverse set of carboxylic acid chlorides (8–24 reagents) generates Amide Library A. Step 3: orthogonal alkylation of the pyridazinone NH (NaH, R-X, DMF) on the same intermediates generates a second dimension of diversity. This two-dimensional library strategy produces an N × M compound matrix from a single starting material, dramatically increasing screening throughput per gram of compound procured. Procurement of the target compound specifically (rather than the amino analog or chloro analog) is essential because the nitro group serves as a protected amine that survives NH alkylation conditions, enabling sequential rather than concurrent diversification.

Physicochemical Reference Standard for CF3-Pyridazinone Library Design

With an XLogP3-AA of 2.0, TPSA of 84.6 Ų, molecular weight of 285.18 g/mol, and a single hydrogen bond donor, the target compound occupies a favorable region of oral drug-like chemical space (fully compliant with Lipinski's Rule of Five) [1]. It serves as a physicochemical reference standard for designing and procuring CF3-pyridazinone screening libraries. Compared to the simpler 4-(trifluoromethyl)pyridazin-3(2H)-one (TPSA ~63 Ų, XLogP ~0.8), the target compound's additional 4-nitrophenyl group shifts its property profile toward higher membrane permeability while maintaining acceptable solubility. Compound management teams and medicinal chemistry groups can use this compound as a calibration standard to validate logP and solubility assay performance for pyridazinone-containing compound collections, ensuring that library members fall within the desired property ranges for lead-likeness.

Quote Request

Request a Quote for 6-(4-nitrophenyl)-4-(trifluoromethyl)-2H-pyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.